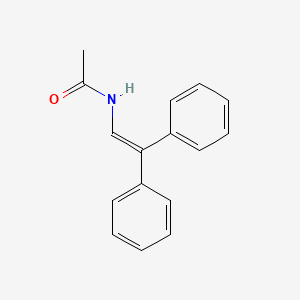

Acetamide, N-(2,2-diphenylethenyl)-

Description

Contextual Background of Substituted Acetamides in Organic Chemistry

Substituted acetamides are a significant class of organic compounds characterized by the presence of an acetamide (B32628) group (CH₃CONH-) where one of the amide hydrogens is replaced by an organic substituent. These compounds are prevalent in both academic research and industrial applications due to the stability and versatility of the amide bond. wikipedia.org The amide functional group is a cornerstone of many biologically active molecules, including peptides and pharmaceuticals.

In organic synthesis, the acetamide group can serve as a protecting group for amines or as a precursor to other functional groups. masterorganicchemistry.com The synthesis of N-substituted acetamides is typically straightforward, often involving the acylation of a primary or secondary amine with acetyl chloride or acetic anhydride (B1165640). nih.gov This accessibility has led to the preparation of a vast library of acetamide derivatives with diverse properties and applications.

The electronic and steric properties of the substituent on the nitrogen atom significantly influence the chemical and physical characteristics of the acetamide. This allows for fine-tuning of properties such as solubility, reactivity, and biological activity. For instance, N-aryl acetamides have been extensively investigated for their potential as antimicrobial and anti-inflammatory agents. ijpsr.info

Significance of the 2,2-Diphenylethenyl Moiety in Chemical Synthesis

The 2,2-diphenylethenyl group, also known as the 1,1-diphenylethene or 1,1-diphenylvinylene moiety, is a structural motif characterized by two phenyl groups attached to one of the carbons of a vinyl group. This arrangement imparts significant steric bulk and unique electronic properties. The phenyl groups introduce aromaticity and the potential for π-π stacking interactions, which can be crucial for molecular recognition and binding to biological targets. nist.gov

While the 2,2-diphenylethenyl group itself is a subject of academic interest, the closely related 2,2-diphenylethylamine (B1585070) is a well-established building block in the synthesis of various biologically active compounds. mdpi.com This highlights the utility of the diphenyl-substituted scaffold in medicinal chemistry. The presence of the vinyl group in the 2,2-diphenylethenyl moiety introduces a site of unsaturation, which can participate in various chemical reactions, including additions and polymerizations.

The isomeric 1,2-diphenylethenyl group is also a common structural element in organic chemistry, and compounds containing it are known to be versatile building blocks for pharmaceuticals and dyes. lookchem.com The distinct spatial arrangement of the phenyl groups in the 2,2-isomer compared to the 1,2-isomer would be expected to lead to different chemical and biological properties.

Overview of Research Trajectories for N-(2,2-diphenylethenyl)acetamide

Currently, there is a notable scarcity of dedicated research focused specifically on N-(2,2-diphenylethenyl)acetamide. However, based on the known chemistry of its constituent parts, several potential research trajectories can be proposed.

Synthetic Methodology: A primary area of investigation would be the development of efficient and stereoselective synthetic routes to N-(2,2-diphenylethenyl)acetamide. One plausible approach could involve the Beckmann rearrangement of the oxime derived from 1,1-diphenylacetone. wikipedia.orgmasterorganicchemistry.com The Beckmann rearrangement is a classic organic reaction that converts an oxime into an amide. wikipedia.orgmasterorganicchemistry.com Another potential route could be the direct amidation of a suitable precursor, such as a derivative of 2,2-diphenylethenamine (B13094648), although the stability of such an enamine might be a challenge. General methods for the synthesis of N-vinyl amides could also be adapted. google.com

Chemical Reactivity Studies: The presence of the vinyl group suggests that N-(2,2-diphenylethenyl)acetamide could serve as a monomer in polymerization reactions, potentially leading to novel polymers with interesting properties conferred by the bulky diphenyl groups. The reactivity of the amide bond and the aromatic rings towards various reagents would also be a subject of fundamental chemical interest.

Medicinal Chemistry and Biological Screening: Given that many substituted acetamides exhibit biological activity, a logical research direction would be the synthesis and screening of N-(2,2-diphenylethenyl)acetamide and its derivatives for various pharmacological activities. masterorganicchemistry.comorganic-chemistry.org The bulky and hydrophobic nature of the 2,2-diphenylethenyl group could lead to interactions with specific biological targets. Areas of interest could include its potential as an anti-inflammatory, anticancer, or antimicrobial agent. ijpsr.infoorganic-chemistry.org

Interactive Data Tables

Due to the limited specific research on N-(2,2-diphenylethenyl)acetamide, the following tables provide general information on related compounds to offer context.

Table 1: General Properties of N-Substituted Acetamides

| Property | General Description | Reference |

| Physical State | Can range from liquids to high-melting solids, depending on the substituent. | cymitquimica.com |

| Solubility | Generally soluble in organic solvents; water solubility decreases with increasing hydrophobicity of the substituent. | cymitquimica.com |

| Amide Bond Reactivity | The amide bond is relatively stable but can be hydrolyzed under acidic or basic conditions. | masterorganicchemistry.com |

| Spectroscopic Data | Characteristic IR absorptions for the C=O stretch (around 1650 cm⁻¹) and N-H stretch (for secondary amides, around 3300 cm⁻¹). | nist.gov |

Table 2: Potential Synthetic Precursors and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Note |

| Acetamide, N-(1,2-diphenylethenyl)- | 1722-88-9 | C₁₆H₁₅NO | Isomer of the title compound. lookchem.com |

| 2,2-Diphenylethan-1-amine | 5723-54-6 | C₁₄H₁₅N | Potential precursor to related saturated amides. mdpi.com |

| N-(2-Phenylethyl)acetamide | 877-95-2 | C₁₀H₁₃NO | A related N-substituted acetamide. cymitquimica.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

1722-89-0 |

|---|---|

Molecular Formula |

C16H15NO |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

N-(2,2-diphenylethenyl)acetamide |

InChI |

InChI=1S/C16H15NO/c1-13(18)17-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3,(H,17,18) |

InChI Key |

VEXNWJOEVUWLFY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC=C(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Reaction Mechanisms and Pathways Involving N 2,2 Diphenylethenyl Acetamide

Mechanistic Studies of Amide Bond Formation and Cleavage

The amide bond, while generally stable, can undergo formation and cleavage through several well-established mechanistic pathways. nih.gov

Amide Bond Formation: The synthesis of N-(2,2-diphenylethenyl)acetamide typically involves the N-acylation of a precursor amine. A common method is the reaction of 2,2-diphenylethenamine (B13094648) with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). The mechanism proceeds via nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group (e.g., chloride) to form the stable amide bond.

Amide Bond Cleavage (Hydrolysis): The hydrolysis of N-(2,2-diphenylethenyl)acetamide, breaking the C-N bond, can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2,2-diphenylethenamine (which would quickly tautomerize or hydrolyze further) yields acetic acid.

Base-Promoted Hydrolysis: In a basic medium, a hydroxide (B78521) ion directly attacks the carbonyl carbon in a nucleophilic acyl substitution. youtube.com This forms a tetrahedral intermediate which then collapses, expelling the N-(2,2-diphenylethenyl)amido group as an anion, which is a relatively poor leaving group. This step is typically the rate-determining step and is often facilitated by subsequent protonation of the leaving group by the solvent. youtube.com

The rates and dominant mechanisms of amide bond cleavage are highly dependent on factors like pH and temperature. rsc.org While specific kinetic data for N-(2,2-diphenylethenyl)acetamide is not extensively documented, the general principles of amide hydrolysis are applicable. nih.gov

| Condition | Catalyst/Reagent | Key Mechanistic Step | Primary Intermediate |

|---|---|---|---|

| Acidic | H₃O⁺ | Protonation of carbonyl oxygen | O-protonated amide |

| Acidic | H₂O (Nucleophile) | Nucleophilic attack on carbonyl carbon | Tetrahedral intermediate |

| Basic | OH⁻ | Nucleophilic attack on carbonyl carbon | Tetrahedral intermediate |

| Basic | Solvent (e.g., H₂O) | Protonation of the leaving group | Amine/Ammonia |

Reactivity of the 2,2-Diphenylethenyl Unit

The 2,2-diphenylethenyl group is not merely a spectator; its electronic character and steric bulk define a unique set of reactions.

The electronic nature of N-(2,2-diphenylethenyl)acetamide can be described by considering the resonance contributions of the enamide system. The nitrogen lone pair can delocalize into the C=C double bond, increasing the electron density on the β-carbon (the carbon bearing the two phenyl groups). This enamine-like character makes the β-carbon a potential nucleophilic site.

However, this effect is tempered by the electron-withdrawing nature of the acetyl group, which pulls electron density away from the nitrogen, reducing its ability to donate into the double bond. The two phenyl groups also exert an inductive electron-withdrawing effect. This complex electronic balance means the molecule can react with both electrophiles (at the β-carbon) and nucleophiles (at the carbonyl carbon).

The carbon-carbon double bond of the enamide system is a key site for cycloaddition reactions. A notable transformation for closely related N-sulfonyl enamides is the photochemical [2+2] cycloaddition with singlet oxygen. nih.govacs.org This reaction proceeds through a 1,2-dioxetane (B1211799) intermediate. This strained four-membered ring readily undergoes cleavage under mild conditions to yield two carbonyl-containing fragments. nih.govacs.org In the case of N-(2,2-diphenylethenyl)acetamide, this pathway would result in the oxidative cleavage of the double bond to form benzophenone (B1666685) and a transient N-acetyl-formamido species.

Enamides can also participate in other cycloadditions. Depending on the reaction partner, they can undergo inverse-electron-demand Diels-Alder reactions or [2+2] cycloadditions with highly reactive species like arynes. acs.org

| Reaction Type | Reagent | Key Intermediate | Expected Product(s) | Reference |

|---|---|---|---|---|

| Photochemical [2+2] Cycloaddition | Singlet Oxygen (¹O₂) | 1,2-Dioxetane | Benzophenone + N-acetylated fragment | nih.govacs.org |

| Inverse-Electron-Demand Diels-Alder | Electron-poor diene | Cycloadduct | Substituted heterocyclic or carbocyclic ring | acs.org |

| [2+2] Cycloaddition | Aryne (e.g., from benzyne (B1209423) precursor) | Benzocyclobutene derivative | Fused ring system | acs.org |

| Catalytic Hydrogenation | H₂, Pd/C | Surface-adsorbed species | Acetamide (B32628), N-(2,2-diphenylethyl)- |

Catalytic Activation and Deactivation Pathways

While specific catalytic cycles involving N-(2,2-diphenylethenyl)acetamide are not widely reported, its functional groups are amenable to various catalytic transformations. For instance, the olefinic double bond can be targeted for catalytic hydrogenation.

A typical pathway for this would involve a heterogeneous catalyst like palladium on carbon (Pd/C). The catalytic cycle begins with the activation of molecular hydrogen on the palladium surface. The alkene moiety of N-(2,2-diphenylethenyl)acetamide then adsorbs onto the catalyst surface and undergoes sequential insertion of two hydrogen atoms, leading to the saturated product, Acetamide, N-(2,2-diphenylethyl)-.

Catalyst deactivation is a critical consideration in such processes. Potential deactivation pathways for a palladium catalyst include:

Poisoning: Strong adsorption of impurities (like sulfur compounds) onto the active sites can block further reaction.

Coking: Decomposition of the organic molecule on the catalyst surface can lead to the formation of carbonaceous deposits that physically block active sites.

Sintering: At higher temperatures, the small metal nanoparticles of the catalyst can agglomerate into larger, less active particles, reducing the available surface area.

Computational Elucidation of Reaction Intermediates and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the reaction mechanisms of molecules like N-(2,2-diphenylethenyl)acetamide at an atomic level. nih.gov Although specific computational studies on this exact molecule are scarce, the methodology can be applied to understand its reactivity.

DFT calculations can be used to:

Map Reaction Energy Profiles: By calculating the energies of reactants, transition states, and intermediates, a complete energy profile for a reaction pathway (e.g., amide hydrolysis or cycloaddition) can be constructed. This allows for the determination of activation energy barriers, providing insight into reaction kinetics. nih.gov

Analyze Electron Distribution: Calculation of atomic charges and visualization of molecular orbitals (like the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) can confirm the predicted electrophilic and nucleophilic sites on the molecule, explaining its reactivity patterns.

Validate Mechanistic Hypotheses: Different possible mechanisms can be modeled to determine the most energetically favorable pathway, corroborating or challenging experimentally proposed mechanisms. For example, the transition state for the formation of the 1,2-dioxetane intermediate in the reaction with singlet oxygen could be located and its structure and energy determined.

| Reactivity Aspect | Computational Method | Calculated Property | Insight Gained |

|---|---|---|---|

| Amide Hydrolysis | DFT with solvent model | Transition state energies | Rate-determining step and activation barrier |

| Site Reactivity | Natural Bond Orbital (NBO) analysis | Partial atomic charges | Identification of electrophilic/nucleophilic centers |

| Cycloaddition Reactions | Frontier Molecular Orbital (FMO) Theory | HOMO-LUMO energy gaps and orbital shapes | Feasibility and regioselectivity of the reaction |

| Intermediate Stability | DFT geometry optimization | Structure and relative energy of intermediates | Confirmation of proposed intermediates (e.g., tetrahedral intermediate, dioxetane) |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. Through the analysis of the magnetic properties of atomic nuclei, NMR allows for the precise determination of the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of Acetamide (B32628), N-(2,2-diphenylethenyl)- provides specific data on the hydrogen atoms in the molecule. In a study utilizing a 400 MHz NMR spectrometer with deuterated chloroform (B151607) (CDCl₃) as the solvent, the following chemical shifts (δ) in parts per million (ppm) were observed: a singlet at 8.00 ppm, a multiplet ranging from 7.86 to 7.76 ppm, another multiplet from 7.76 to 7.65 ppm, a multiplet from 7.22 to 7.12 ppm, and a singlet at 5.02 ppm. The integration of these signals corresponds to the number of protons in each specific chemical environment.

The singlet at 8.00 ppm is likely attributable to the amide proton (N-H), while the multiplets in the 7.86-7.12 ppm range are characteristic of the protons on the two phenyl rings. The singlet at 5.02 ppm is indicative of the ethenyl proton (=CH-).

Table 1: ¹H NMR Data for Acetamide, N-(2,2-diphenylethenyl)-

| Chemical Shift (ppm) | Multiplicity | Integration | Inferred Proton Assignment |

|---|---|---|---|

| 8.00 | Singlet | 1H | Amide (N-H) |

| 7.86 - 7.76 | Multiplet | 4H | Aromatic (Phenyl H) |

| 7.76 - 7.65 | Multiplet | 3H | Aromatic (Phenyl H) |

| 7.22 - 7.12 | Multiplet | 2H | Aromatic (Phenyl H) |

| 5.02 | Singlet | 1H | Ethenyl (=CH-) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy identifies the different carbon environments within the molecule. For Acetamide, N-(2,2-diphenylethenyl)-, a ¹³C NMR spectrum was recorded at 100 MHz in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The analysis revealed several distinct carbon signals at chemical shifts of 156.11, 144.35, 134.46, 132.67, 130.20, 127.92, 127.36, 127.05, 126.05, 125.11, 119.39, and 108.57 ppm. A quartet with a coupling constant (J) of 3.5 Hz was also observed at 125.86 ppm.

The signal at 156.11 ppm is characteristic of the carbonyl carbon (C=O) in the amide group. The signals in the range of 144.35 to 119.39 ppm correspond to the aromatic carbons of the phenyl groups and the carbons of the ethenyl group. The signal at 108.57 ppm is likely associated with the carbon of the ethenyl group attached to the nitrogen atom.

Table 2: ¹³C NMR Data for Acetamide, N-(2,2-diphenylethenyl)-

| Chemical Shift (ppm) | Inferred Carbon Assignment |

|---|---|

| 156.11 | Carbonyl (C=O) |

X-ray Crystallography for Solid-State Structural Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined through single-crystal X-ray crystallography. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

As of the latest available data, a complete single-crystal X-ray diffraction study for Acetamide, N-(2,2-diphenylethenyl)- does not appear to be publicly accessible in crystallographic databases. Therefore, specific details on its crystal system, space group, and precise atomic coordinates cannot be provided at this time.

In analogous compounds, such as 2,2-Diphenyl-N-(1,3-thiazol-2-yl)acetamide, the mean plane of the acetamide group forms significant dihedral angles with the two phenyl rings. nih.gov Specifically, these have been measured at 75.79 (5)° and 81.85 (6)°. nih.gov This significant twist is a common feature in molecules with multiple phenyl groups, arising from steric hindrance between the rings.

Should crystallographic data for Acetamide, N-(2,2-diphenylethenyl)- become available, the following tables would be populated with its specific structural parameters.

Table 1: Hypothetical Crystal Data and Structure Refinement for Acetamide, N-(2,2-diphenylethenyl)-

| Parameter | Value |

| Empirical formula | C₁₆H₁₅NO |

| Formula weight | 237.30 |

| Temperature | Data not available |

| Wavelength | Data not available |

| Crystal system | Data not available |

| Space group | Data not available |

| Unit cell dimensions | a = Data not available Åb = Data not available Åc = Data not available Åα = Data not available °β = Data not available °γ = Data not available ° |

| Volume | Data not available ų |

| Z | Data not available |

| Density (calculated) | Data not available Mg/m³ |

| Absorption coefficient | Data not available mm⁻¹ |

| F(000) | Data not available |

Table 2: Hypothetical Selected Bond Lengths (Å) and Angles (°) for Acetamide, N-(2,2-diphenylethenyl)-

| Bond/Angle | Length (Å) / Angle (°) |

| C=O | Data not available |

| N-C(acetyl) | Data not available |

| N-C(ethenyl) | Data not available |

| C=C | Data not available |

| C-N-C | Data not available |

| O=C-N | Data not available |

| N-C=C | Data not available |

The determination of the crystal structure of Acetamide, N-(2,2-diphenylethenyl)- would provide invaluable insight into its molecular conformation, including the planarity of the acetamide group and the rotational angles of the two phenyl rings relative to the ethenyl bridge. It would also elucidate the nature and geometry of intermolecular interactions, which govern the packing of the molecules in the crystal lattice.

Computational Chemistry and Theoretical Investigations

Implicit and Explicit Solvent Models in Theoretical Studies:The final section of the proposed analysis would have explored how the presence of a solvent affects the molecule's structure and properties, using different computational models to simulate these effects.

This lack of information highlights a potential area for future research. Computational studies on Acetamide (B32628), N-(2,2-diphenylethenyl)- could provide valuable insights into its fundamental chemical and physical properties, paving the way for a better understanding of its behavior and potential applications.

Derivatization Strategies and Functional Group Transformations

Chemical Modifications of the Amide Nitrogen

The amide nitrogen in Acetamide (B32628), N-(2,2-diphenylethenyl)- is generally less nucleophilic than an amine nitrogen due to the delocalization of its lone pair of electrons with the adjacent carbonyl group. However, it can still undergo chemical modifications under specific conditions. Deprotonation of the N-H bond using a strong base would generate an amide anion, which can then act as a nucleophile in reactions such as alkylation or acylation. This approach is fundamental in the synthesis of N-substituted amides, which are explored for various applications, including as potential pharmaceuticals. nih.gov

Transformations of the 2,2-Diphenylethenyl Moiety

The 2,2-diphenylethenyl group offers two primary sites for chemical transformation: the carbon-carbon double bond and the two phenyl rings.

The carbon-carbon double bond of the ethenyl group can be readily saturated through hydrogenation. Catalytic transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) in place of gaseous hydrogen, is a practical method for reducing C=C bonds in activated alkenes. nih.gov

Catalytic Hydrogenation : The most common method for reducing the alkene is catalytic hydrogenation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Table 2: Conditions for Catalytic Hydrogenation of Alkenes

| Catalyst | Typical Conditions | Product |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, room temperature/pressure, various solvents (e.g., ethanol, ethyl acetate) | Acetamide, N-(2,2-diphenylethyl)- |

| Platinum(IV) oxide (PtO₂, Adams' catalyst) | H₂ gas, room temperature/pressure, various solvents | Acetamide, N-(2,2-diphenylethyl)- |

This table presents generally applicable hydrogenation conditions.

Furthermore, the amide functional group itself can be reduced to a secondary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction would convert Acetamide, N-(2,2-diphenylethenyl)- into N-(2,2-diphenylethenyl)ethylamine. If both the alkene and the amide were to be reduced, the product would be N-(2,2-diphenylethyl)ethylamine.

The two phenyl rings of the diphenylethenyl moiety are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class in organic chemistry. researchgate.net The attached N-(2,2-diphenylethenyl)acetamide group acts as a substituent on the benzene (B151609) rings, influencing the rate and regioselectivity of the substitution. The acetamido group (-NHCOCH₃) is known to be an activating, ortho-, para-directing group. researchgate.netuci.edu This means it increases the rate of reaction compared to unsubstituted benzene and directs incoming electrophiles to the positions ortho and para to the point of attachment.

Common electrophilic aromatic substitution reactions include:

Halogenation : Introduction of a halogen (e.g., Br, Cl) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃) or N-bromosuccinimide (NBS). nih.gov

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).

Friedel-Crafts Acylation : Introduction of an acyl group (-COR) using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃.

Friedel-Crafts Alkylation : Introduction of an alkyl group (-R) using an alkyl halide with a Lewis acid catalyst.

The substitution would be expected to occur primarily at the ortho and para positions of the phenyl rings, leading to a mixture of products. researchgate.netuci.edu

Synthesis of Functionalized Conjugates and Probes

The synthesis of functionalized conjugates and probes from "Acetamide, N-(2,2-diphenylethenyl)-" involves multi-step synthetic sequences to introduce desired functional groups. These functional groups serve as chemical handles for conjugation to other molecules, such as fluorescent dyes, biotin, or macromolecules like proteins and nucleic acids.

A common strategy for functionalizing the N-phenyl ring is through electrophilic aromatic substitution reactions. For instance, nitration of the N-phenyl ring can be achieved using a mixture of nitric acid and sulfuric acid. This introduces a nitro group, predominantly at the para-position due to the directing effect of the acetamido group. The resulting nitro derivative can then be readily reduced to an amino group by various methods, such as catalytic hydrogenation or using reducing agents like tin(II) chloride. This primary amine is a versatile functional group for further conjugation.

Alternatively, the phenyl rings of the diphenylethenyl moiety can be functionalized. The presence of the double bond and the phenyl rings allows for various organic reactions. For instance, stilbene-like structures can be functionalized by introducing bromo and formyl groups, which can then be transformed into other functionalities. The Wittig reaction, Horner-Wadsworth-Emmons reaction, and Sonogashira coupling are powerful methods for constructing stilbene (B7821643) scaffolds with pre-installed functional groups that can be used for conjugation. nih.gov

For creating bioconjugates, the amino-functionalized "Acetamide, N-(2,2-diphenylethenyl)-" can be reacted with N-hydroxysuccinimide (NHS) esters of molecules to be conjugated, such as fluorescent dyes (e.g., fluorescein (B123965) isothiocyanate - FITC, rhodamine), forming a stable amide bond. fluorofinder.com Another approach is the use of "click chemistry," a set of biocompatible reactions. An alkyne or azide (B81097) functionality can be introduced into the "Acetamide, N-(2,2-diphenylethenyl)-" scaffold, which can then be efficiently coupled with a molecule containing the complementary reactive group. This is particularly useful for conjugating to complex biomolecules in aqueous environments. researchgate.net

The table below summarizes potential derivatization strategies and subsequent conjugation reactions for "Acetamide, N-(2,2-diphenylethenyl)-".

| Derivatization Reaction | Reagents and Conditions | Functional Group Introduced | Potential Conjugation Partner | Resulting Conjugate/Probe |

| Nitration | HNO₃, H₂SO₄ | Nitro (-NO₂) | - | Nitro-functionalized intermediate |

| Reduction of Nitro Group | H₂, Pd/C or SnCl₂, HCl | Amino (-NH₂) | NHS-ester activated dyes, Biotin-NHS | Fluorescently labeled probe, Biotinylated probe |

| Bromination | Br₂, FeBr₃ | Bromo (-Br) | Organoboron compounds (Suzuki coupling) | Aryl-extended conjugates |

| Formylation | POCl₃, DMF (Vilsmeier-Haack) | Formyl (-CHO) | Hydrazine derivatives | Hydrazone-linked conjugates |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst | Alkyne (-C≡CH) | Azide-modified biomolecules (Click Chemistry) | Triazole-linked bioconjugate |

These derivatization strategies provide a versatile toolkit for the synthesis of a wide array of functionalized conjugates and probes based on the "Acetamide, N-(2,2-diphenylethenyl)-" scaffold, enabling its application in various research and diagnostic fields.

Applications in Advanced Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Architectures

The intrinsic reactivity of the enamide moiety within Acetamide (B32628), N-(2,2-diphenylethenyl)- positions it as a versatile building block in organic synthesis. While specific examples of its use in the construction of highly complex molecular architectures are not extensively documented in publicly available literature, the chemistry of enamides suggests a broad potential for such applications. The closely related isomer, Acetamide, N-(1,2-diphenylethenyl)-, is noted for its potential as a versatile building block in the synthesis of various organic materials, including pharmaceuticals and dyes, owing to its unique structure and reactivity. lookchem.com This suggests that Acetamide, N-(2,2-diphenylethenyl)- likely shares a similar capacity for elaboration into more complex structures. The reactivity of the carbon-carbon double bond, coupled with the influence of the adjacent nitrogen atom, allows for a range of chemical transformations, paving the way for the assembly of intricate molecular frameworks.

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles

The synthesis of nitrogen-containing heterocycles is a cornerstone of medicinal chemistry and materials science, and acetamide derivatives have proven to be valuable intermediates in this endeavor. Although direct reports on the use of Acetamide, N-(2,2-diphenylethenyl)- for this purpose are limited, the general reactivity of acetamides as precursors to heterocyclic systems is well-established. For instance, various substituted acetamides have been successfully employed in the synthesis of a wide array of heterocyclic compounds, including thiazoles, pyridazines, and oxazines. semanticscholar.org Other research has demonstrated the utility of 2-chloro-N-arylacetamides as precursors for novel thieno[2,3-b]pyridines. semanticscholar.org Furthermore, the reaction of heterocyclic amines with substituted phenylacetic acids in the presence of a coupling agent has been shown to produce a new series of heterocyclic amides. researchgate.net These examples underscore the potential of the acetamide functionality within Acetamide, N-(2,2-diphenylethenyl)- to serve as a reactive handle for the construction of diverse nitrogen-containing ring systems. The synthesis of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives highlights the versatility of acetamide derivatives in creating complex heterocyclic structures with potential biological activity. nih.gov

Contribution to Polymer Chemistry

Utility in Ligand Design for Coordination Chemistry

The design of ligands is crucial for the development of new coordination complexes with tailored electronic, magnetic, and catalytic properties. The acetamide functional group is a known coordinating moiety, capable of binding to metal centers through its oxygen or nitrogen atoms. A variety of acetamide-containing ligands and their metal complexes have been synthesized and characterized. For instance, coordination complexes have been constructed from pyrazole-acetamide ligands, demonstrating the ability of the acetamide group to participate in the formation of stable metal complexes. nih.gov Similarly, morpholino acetamide and N-(4-(N-(8-Hydroxyquinolin-5-yl)sulfamoyl)phenyl)acetamide have been used to create novel rare earth and transition metal complexes, respectively. researchgate.netresearchgate.net Other examples include complexes with N-[2-{(pyridin-2-ylmethylidene)amino}ethyl]acetamide and 2-(2-(2-Hydroxybenzyliden) hydrazinyl)-2-Oxo-N-(pyridine-2-yl)acetamide, which have been investigated for their biological activities. nih.govscispace.com These studies collectively demonstrate the potential of the acetamide group in Acetamide, N-(2,2-diphenylethenyl)- to act as a binding site for metal ions, suggesting its utility in the design of new ligands for coordination chemistry and catalysis.

A new thiosemicarbazone-type ligand containing a paracetamol structural unit, which includes an acetamide group, has been synthesized and used to form coordination compounds with copper(II). mdpi.com This further illustrates the versatility of the acetamide moiety in ligand design. Additionally, a new bifunctional N4-ligand has been synthesized through the condensation of acenaphthenequinone (B41937) and 2-picolylamine, leading to the formation of new cobalt(II) complexes. rsc.org

Precursor for the Development of Enantiopure Compounds

The synthesis of enantiopure compounds is of paramount importance in the pharmaceutical industry and for applications in stereoselective catalysis. While there is no direct evidence of Acetamide, N-(2,2-diphenylethenyl)- being used as a precursor for enantiopure compounds, the broader field of asymmetric synthesis often employs chiral auxiliaries and catalysts to achieve high levels of stereocontrol. The development of enantiopure (thiolan-2-yl)diphenylmethanol and its application in asymmetric epoxidation highlights a strategy where a chiral molecule is synthesized and then utilized in a catalytic process. nih.gov While not directly related to the target compound, this exemplifies the type of research area where a chiral derivative of Acetamide, N-(2,2-diphenylethenyl)- could potentially be employed. The synthesis of enantiopure compounds often relies on the use of chiral starting materials or chiral catalysts, and further research would be needed to explore the potential of Acetamide, N-(2,2-diphenylethenyl)- in this context.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The pursuit of "green" chemistry is a paramount objective in modern organic synthesis. For a molecule like Acetamide (B32628), N-(2,2-diphenylethenyl)- , this translates to the development of synthetic protocols that are not only high-yielding but also minimize waste, reduce energy consumption, and utilize less hazardous materials. Current research in the broader field of enamide synthesis points towards several promising avenues.

One key area is the move away from traditional multi-step syntheses, which often involve stoichiometric reagents and harsh conditions. Future methods will likely focus on atom-economical approaches. For instance, direct C-H activation and amidation of readily available precursors like diphenyl-substituted ethylenes or related ketones would represent a significant improvement over classical methods.

Solvent-free or "dry media" reactions are also gaining traction as a sustainable alternative. The use of catalysts like boric acid in solvent-free amide synthesis has shown promise for a variety of amides and could be adapted for enamide production. nih.govnih.gov This approach not only simplifies the reaction setup and workup but also aligns with the principles of green chemistry by eliminating solvent waste. nih.gov

Enzymatic catalysis offers another green and highly selective route to amide bond formation. ijpsr.info While not yet widely applied to enamides, the use of lipases, for example, in non-conventional media could provide a mild and environmentally friendly method for the synthesis of Acetamide, N-(2,2-diphenylethenyl)- and its derivatives. ijpsr.info

| Synthetic Strategy | Potential Advantages for Acetamide, N-(2,2-diphenylethenyl)- Synthesis |

| Direct C-H Amidation | Fewer synthetic steps, increased atom economy. |

| Solvent-Free Reactions | Reduced waste, simplified purification, lower energy consumption. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally benign. |

Exploration of Novel Catalytic Systems for Targeted Transformations

The enamide functionality in Acetamide, N-(2,2-diphenylethenyl)- is a versatile handle for a variety of chemical transformations. The development of novel catalytic systems is crucial for selectively targeting this group to generate new and valuable molecules.

Recent advances in catalysis for enamides include the use of iron-based catalysts for regioselective oxidative desaturation of amides, providing an efficient route to enamides. chemspeed.com The application of such catalysts to precursors of Acetamide, N-(2,2-diphenylethenyl)- could offer a more sustainable alternative to traditional noble metal catalysts.

Furthermore, the exploration of cooperative catalytic systems, where two or more catalysts work in concert, is a burgeoning area of research. For example, the combination of N-heterocyclic carbenes (NHCs) and Brønsted acids has been shown to effectively catalyze annulation reactions of enals with α-ketoamides, a transformation that could be conceptually extended to enamide substrates. chemspeed.com

The development of catalysts for the controlled polymerization of N-vinylamides is another exciting frontier. mdpi.com While much of this work has focused on simpler vinylamides, the synthesis of novel polymers incorporating the bulky 2,2-diphenylethenyl group could lead to materials with unique optical or physical properties.

| Catalytic System | Potential Application for Acetamide, N-(2,2-diphenylethenyl)- |

| Iron-based Catalysts | Sustainable synthesis from amide precursors. |

| Cooperative Catalysis | Novel annulation and cycloaddition reactions. |

| Polymerization Catalysts | Creation of novel polymers with unique properties. |

Advanced Computational Modeling for Predictive Reactivity and Selectivity

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. For Acetamide, N-(2,2-diphenylethenyl)- , computational modeling can provide profound insights into its electronic structure, reaction mechanisms, and the origins of selectivity in its transformations.

DFT calculations have been successfully employed to elucidate the mechanisms of transition metal-catalyzed reactions of enamides, such as hydroalkynylation. rsc.org These studies can rationalize the observed regioselectivity and guide the development of more effective catalysts. Similar computational approaches could be applied to predict the outcome of various reactions involving Acetamide, N-(2,2-diphenylethenyl)- , saving significant experimental time and resources.

Computational methods are also valuable for understanding the fundamental properties of molecules. For instance, studies on flavonoid acetamide derivatives have used computational tools to predict their bioavailability and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. rsc.orgresearchgate.netresearchwithnj.com Such in silico evaluations could be instrumental in assessing the potential biological applications of Acetamide, N-(2,2-diphenylethenyl)- and its derivatives.

The table below summarizes key parameters that can be obtained from computational studies and their relevance to understanding the chemistry of Acetamide, N-(2,2-diphenylethenyl)- .

| Computational Output | Relevance to Acetamide, N-(2,2-diphenylethenyl)- |

| Frontier Molecular Orbital (FMO) Analysis | Predicts sites of nucleophilic and electrophilic attack. |

| Transition State (TS) Energy Calculations | Elucidates reaction mechanisms and predicts reaction rates. |

| Non-Covalent Interaction (NCI) Analysis | Understands intermolecular forces influencing crystal packing and solubility. |

| ADMET Prediction | Assesses drug-likeness and potential for biological applications. |

Integration with High-Throughput Experimentation and Automation Platforms

The fields of drug discovery and materials science are increasingly relying on high-throughput experimentation (HTE) and automated synthesis platforms to accelerate the pace of research. For a compound like Acetamide, N-(2,2-diphenylethenyl)- , these technologies can be leveraged to rapidly explore its chemical space and identify new derivatives with desired properties.

Automated synthesis platforms, such as those offered by companies like Chemspeed and Synple Chem, can perform a large number of reactions in parallel, allowing for the rapid optimization of reaction conditions for the synthesis of Acetamide, N-(2,2-diphenylethenyl)- and its analogs. chemspeed.commdpi.com These systems can handle a wide range of reaction types, including amide bond formation and cross-coupling reactions. ijper.org

Once a library of derivatives is synthesized, high-throughput screening (HTS) can be employed to quickly assess their biological activity or material properties. nih.govmdpi.com Companies like Enamine offer HTS services with vast compound libraries, and their expertise in parallel synthesis could be harnessed to create focused libraries based on the Acetamide, N-(2,2-diphenylethenyl)- scaffold. The integration of automated synthesis and HTS creates a powerful workflow for accelerated discovery.

| Technology | Application in the Study of Acetamide, N-(2,2-diphenylethenyl)- |

| Automated Parallel Synthesis | Rapid synthesis of a library of derivatives with varied substituents. |

| High-Throughput Reaction Screening | Efficient optimization of catalytic reactions and synthetic routes. |

| High-Throughput Biological Screening | Rapid identification of derivatives with potential therapeutic or other biological activities. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.